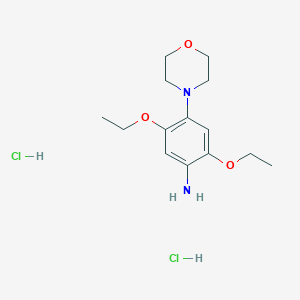

2,5-Diethoxy-4-morpholinoaniline dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diethoxy-4-morpholin-4-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.2ClH/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15;;/h9-10H,3-8,15H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGWSUNUVDPPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583716 | |

| Record name | 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136334-84-4 | |

| Record name | 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethoxy-4-morpholinoaniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for producing 2,5-Diethoxy-4-morpholinoaniline dihydrochloride, a complex aniline derivative with potential applications in pharmaceutical and fine chemical industries. The synthesis is presented as a multi-step process commencing from readily available precursors. This document details the strategic rationale behind each synthetic transformation, provides step-by-step experimental protocols, and discusses the underlying chemical mechanisms. The guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

2,5-Diethoxy-4-morpholinoaniline is a substituted aromatic amine featuring two ethoxy groups and a morpholine moiety. Such highly functionalized anilines are valuable intermediates in the synthesis of dyes and pharmacologically active compounds.[1][2][3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.

The synthetic strategy detailed herein is a logical sequence of well-established chemical transformations, designed for efficiency and control. The core of the synthesis involves the sequential functionalization of a benzene ring, beginning with etherification, followed by electrophilic aromatic substitution to install a nitro group. This nitro group then serves a dual purpose: it acts as a precursor to the target aniline and as an activating group for a crucial nucleophilic aromatic substitution step to introduce the morpholine ring. The synthesis culminates in the reduction of the nitro group and subsequent salt formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical pathway from the target molecule to simple starting materials. The dihydrochloride salt is readily formed from its free-base aniline. The aniline itself is derived from the reduction of a nitro-aromatic precursor. The morpholine and ethoxy groups can be traced back to a halogenated nitroaromatic intermediate, which in turn originates from the nitration of 1,2-diethoxybenzene. Finally, 1,2-diethoxybenzene can be prepared from the ethylation of catechol.

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthesis proceeds through four main stages, starting from the commercially available 1,2-diethoxybenzene.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1,2-Diethoxy-4-nitrobenzene

Causality and Expertise: The initial step is a classic electrophilic aromatic substitution. The two ethoxy groups on the benzene ring are activating and ortho, para-directing.[4] Nitration will therefore preferentially occur at the para position relative to one of the ethoxy groups (C4), which is sterically more accessible than the ortho positions. Acetic acid serves as a suitable solvent that can moderate the reactivity of nitric acid.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid (approx. 5 volumes).

-

Cool the mixture to 15-20°C in an ice-water bath.

-

Slowly add concentrated nitric acid (1.2 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

The resulting crude 1,2-diethoxy-4-nitrobenzene can be purified by recrystallization from ethanol if necessary.[5]

Step 2: Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Causality and Expertise: This step is a nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While the precursor from Step 1 does not have a leaving group, a related precursor, 1-chloro-2,5-diethoxy-4-nitrobenzene, is required. In this reaction, the lone pair on the nitrogen atom of morpholine acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol: (Note: This protocol assumes the starting material is 1-chloro-2,5-diethoxy-4-nitrobenzene, which would be synthesized from the product of Step 1 via chlorination.)

-

To a flask fitted with a reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and morpholine (2.0-3.0 eq). Morpholine can often be used as both the reactant and the solvent.

-

Heat the reaction mixture to reflux (approx. 129°C) and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

The product, 4-(2,5-diethoxy-4-nitrophenyl)morpholine, will precipitate as a solid.[6]

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Synthesis of 2,5-Diethoxy-4-morpholinoaniline (Free Base)

Causality and Expertise: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[7][8] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose.[9] The reaction is carried out under a positive pressure of hydrogen gas in a suitable solvent like ethanol or methanol.

Experimental Protocol:

-

Charge a hydrogenation vessel (e.g., a Parr apparatus) with 4-(2,5-diethoxy-4-nitrophenyl)morpholine (1.0 eq), a suitable solvent such as ethanol (10-20 volumes), and 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 40-50 psi.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

-

Once hydrogen consumption ceases, depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9] Be cautious as the catalyst can be pyrophoric when dry.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,5-Diethoxy-4-morpholinoaniline as an oil or solid.

Step 4: Synthesis of this compound

Causality and Expertise: The final step involves the formation of the dihydrochloride salt. The product from Step 3 contains two basic nitrogen atoms: the aromatic aniline nitrogen and the tertiary amine nitrogen within the morpholine ring. Treatment with at least two equivalents of hydrochloric acid will protonate both sites, forming the stable dihydrochloride salt, which often presents as a crystalline solid that is easier to handle and purify than the free base.

Experimental Protocol:

-

Dissolve the crude 2,5-diethoxy-4-morpholinoaniline free base in a suitable organic solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring. A precipitate should form immediately.

-

Continue adding the acid until the solution is acidic (test with pH paper).

-

Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid this compound by vacuum filtration.

-

Wash the filter cake with cold solvent (e.g., diethyl ether) to remove any non-salt impurities and then dry under vacuum.

Quantitative Data and Material Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |

| 1,2-Diethoxybenzene | C₁₀H₁₄O₂ | 166.22 | Starting Material | 2050-46-6 |

| 1,2-Diethoxy-4-nitrobenzene | C₁₀H₁₃NO₄ | 211.21 | Intermediate 1 | 709-09-1 (analogue) |

| 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | C₁₄H₂₀N₂O₅ | 296.32 | Intermediate 2 | 86-16-8 |

| 2,5-Diethoxy-4-morpholinoaniline | C₁₄H₂₂N₂O₃ | 266.34 | Free Base | 51963-82-7 |

| This compound | C₁₄H₂₄Cl₂N₂O₃ | 339.26 | Final Product | 136334-84-4 |

Safety and Handling Considerations

-

Nitric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation catalyst (Pd/C) can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Ensure the reaction is conducted in a well-ventilated area, using appropriate equipment (e.g., a Parr hydrogenator). Do not expose the dry catalyst to air.

-

Hydrochloric Acid: Is corrosive and can cause severe burns. Use in a fume hood with proper PPE.

-

General Precautions: All synthetic steps should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of fundamental and reliable organic reactions. The key transformations—electrophilic nitration, nucleophilic aromatic substitution, and catalytic hydrogenation—are well-precedented and offer a high degree of control. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this valuable chemical intermediate. This guide provides the necessary framework for laboratory-scale synthesis and serves as a foundation for potential process optimization and scale-up.

References

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

-

RSC Publishing. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Zhang X., et al. (2016). Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene. Chemistry, 79(6): 575-575. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]

- 3. 2,5-diethoxyaniline | 94-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]

- 6. 4-(2,5-Diethoxy-4-nitrophenyl)morpholine | 86-16-8 [amp.chemicalbook.com]

- 7. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Molecular Structure of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Executive Summary: This document provides a comprehensive technical examination of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride, a substituted aniline derivative of interest to the pharmaceutical and chemical synthesis sectors. Morpholinoaniline scaffolds are integral to a range of therapeutic agents, including antibiotics and anticoagulants, making a thorough understanding of their structural and chemical properties essential for new drug development and process optimization.[1][2] This guide delineates the core molecular structure, explores methods for its elucidation through spectroscopic and crystallographic techniques, proposes a representative synthetic pathway, and outlines critical safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the chemistry of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and experimental reproducibility. This compound is identified by several key descriptors:

-

IUPAC Name: 2,5-diethoxy-4-(morpholin-4-yl)aniline dihydrochloride

-

Molecular Formula: C₁₄H₂₂N₂O₃ · 2HCl[5]

-

Synonyms: 4-(4-Amino-2,5-diethoxyphenyl)morpholine dihydrochloride, 2-Amino-5-(morpholin-4-yl)hydroquinone diethyl ether dihydrochloride[6]

The corresponding free base is registered under CAS Number 51963-82-7.[7][8]

Core Molecular Structure Analysis

The molecule's structure is a composite of three key functional components attached to a central benzene ring, which dictates its chemical reactivity and physical properties.

-

Aniline Core: The foundational scaffold is an aniline ring, which consists of a primary amine (-NH₂) attached to a benzene ring. The nitrogen's lone pair of electrons is partially delocalized into the aromatic system, influencing the ring's reactivity and the amine's basicity.

-

Electron-Donating Substituents: Two ethoxy groups (-OCH₂CH₃) are located at positions 2 and 5. As strong electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution and modulating the pKa of the aniline nitrogen.

-

Morpholine Moiety: A morpholine ring is attached via its nitrogen atom to the 4-position of the aniline core. Morpholine is a saturated heterocycle containing both an ether linkage and an amine function.[9] This group enhances solubility and serves as a key structural motif in many biologically active compounds.[2][10]

-

Dihydrochloride Salt: The presence of two equivalents of hydrochloric acid indicates that the two most basic sites—the aniline nitrogen and the morpholine nitrogen—are protonated. This salt form is typically employed to enhance the compound's stability and aqueous solubility, which is a critical factor in pharmaceutical formulations.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These data are essential for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 339.26 g/mol | [6] |

| Appearance | Grey to light-beige crystalline powder | [6][11] |

| Purity | ≥95% | [6] |

| Melting Point (Free Base) | 83-86 °C | [11] |

| Solubility | Soluble in polar solvents like water and methanol due to salt form. | Inferred |

| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere. | [10] |

Elucidation of the Molecular Structure

Determining the precise molecular structure and connectivity of a compound like this compound relies on a suite of analytical techniques. While specific spectral data for this exact compound are not publicly available, we can predict the expected outcomes based on established principles and data from analogous structures.[12][13]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental for confirming the arrangement and environment of protons. For this molecule, dissolved in a suitable deuterated solvent like DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The protons at C3 and C6 are in distinct electronic environments due to the asymmetrical substitution pattern, leading to separate signals.

-

Ethoxy Protons (10H): Two sets of signals for the two non-equivalent ethoxy groups. Each will consist of a triplet (~1.4 ppm, 3H) for the methyl (-CH₃) protons coupled to the adjacent methylene protons, and a quartet (~4.0 ppm, 2H) for the methylene (-OCH₂-) protons coupled to the methyl protons.

-

Morpholine Protons (8H): Two distinct multiplets are expected. The four protons adjacent to the nitrogen (~3.8 ppm) will be shifted downfield compared to the four protons adjacent to the oxygen (~3.6 ppm). Due to the protonation of the morpholine nitrogen, these signals will be further downfield than in the free base.

-

Amine Protons (3H): A broad singlet corresponding to the three protons of the -NH₃⁺ group, likely appearing significantly downfield (>10 ppm) and subject to exchange with residual water in the solvent.

Carbon NMR provides a count of unique carbon environments. Based on the structure, 14 distinct carbon signals are expected (for the free base):

-

Aromatic Carbons (6C): Six signals in the range of 100-150 ppm. The carbons attached to the oxygen and nitrogen atoms (C1, C2, C4, C5) will be the most downfield.

-

Ethoxy Carbons (4C): Two signals for the -OCH₂- carbons (~65-70 ppm) and two signals for the -CH₃ carbons (~15 ppm).

-

Morpholine Carbons (4C): Two signals for the carbons adjacent to nitrogen (~50 ppm) and two for the carbons adjacent to oxygen (~65 ppm).

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition with high precision.[14] The expected exact mass for the protonated free base [C₁₄H₂₂N₂O₃ + H]⁺ would be approximately 267.1703 Da. Electron Ionization (EI) MS would likely show a molecular ion peak for the free base (m/z = 266) and characteristic fragmentation patterns, including:

-

Loss of an ethyl group (-29 Da) from an ethoxy moiety.

-

Loss of an ethoxy group (-45 Da).

-

Cleavage of the morpholine ring.

IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies. Key expected absorptions include:

-

N-H Stretch: A broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) and tertiary amine salt (-N⁺H-) groups.

-

C-H Stretches: Signals around 2850-3000 cm⁻¹ for aliphatic C-H (ethoxy, morpholine) and 3000-3100 cm⁻¹ for aromatic C-H.

-

C-O-C Stretch: Strong absorptions around 1200-1250 cm⁻¹ (aromatic ether) and ~1100 cm⁻¹ (aliphatic ether in morpholine).

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Crystallography and Solid-State Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.[15] While a crystal structure for this specific compound is not publicly documented, we can infer its solid-state architecture based on known principles governing substituted anilines.[16][17]

The crystal packing would be dominated by an extensive network of hydrogen bonds. The anilinium (-NH₃⁺) and morpholinium (-N⁺H-) groups are strong hydrogen bond donors. The chloride counter-ions (Cl⁻) and the morpholine oxygen atom are effective hydrogen bond acceptors. This would likely result in a complex, three-dimensional supramolecular assembly, contributing to the compound's crystalline nature and thermal stability.[15] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice.

Synthetic Strategy and Methodologies

The synthesis of multi-substituted anilines requires a carefully planned sequence of reactions to ensure correct regiochemistry. A plausible and efficient synthetic route for 2,5-Diethoxy-4-morpholinoaniline is outlined below. This approach is based on established organic chemistry transformations.[18][19]

Retrosynthetic Analysis

A logical retrosynthetic disconnection begins by removing the dihydrochloride salt and reducing the aniline's amino group back to a nitro group, a common precursor. The morpholine and ethoxy groups can be traced back to simpler starting materials through standard aromatic substitution and etherification reactions.

Proposed Synthetic Workflow

Representative Experimental Protocol

This protocol is a representative guide. Each step requires optimization and characterization of intermediates.

Step 1: Nitration of 1,4-Diethoxybenzene

-

Cool a stirred solution of 1,4-diethoxybenzene in concentrated sulfuric acid to 0 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir for 1-2 hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with water until neutral, and dry to yield 1,4-diethoxy-2-nitrobenzene.

Step 2: Halogenation

-

Dissolve the nitro-compound from Step 1 in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Reflux the mixture until TLC analysis indicates consumption of the starting material.

-

Cool, filter the succinimide byproduct, and concentrate the filtrate. Purify via column chromatography to obtain the halogenated intermediate. Rationale: A halogen is introduced to create a leaving group for the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

-

Combine the halogenated intermediate from Step 2 with an excess of morpholine and a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

Heat the mixture (e.g., to 80-100 °C) and monitor by TLC.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the nitro-morpholino intermediate.

Step 4: Reduction of the Nitro Group

-

Dissolve the product from Step 3 in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.[18]

-

Alternatively, use a chemical reductant like tin(II) chloride (SnCl₂) in concentrated HCl.

-

Upon completion, filter the catalyst (if using Pd/C) and concentrate the solvent to obtain the free base, 2,5-Diethoxy-4-morpholinoaniline.

Step 5: Dihydrochloride Salt Formation

-

Dissolve the purified free base from Step 4 in a dry, non-polar solvent like diethyl ether or isopropanol.

-

Slowly add a solution of anhydrous HCl (2.2 equivalents) in the same solvent.

-

The dihydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related morpholinoaniline compounds provide a basis for safe handling procedures.[20][21]

| Hazard Category | Precautionary Statement | Source(s) |

| Inhalation | Harmful if inhaled. Avoid breathing dust. Use in a well-ventilated area. | [20][22] |

| Skin Contact | May cause skin irritation. Wear protective gloves and clothing. | [21][22] |

| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles. | [21] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. | [20] |

Handling: Use appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. All manipulations should be performed in a chemical fume hood.[23] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[20]

Conclusion

This compound is a molecule with significant structural complexity and potential utility in medicinal chemistry and materials science. Its architecture, characterized by a highly substituted aniline core, provides a rich platform for further chemical modification. The elucidation of its structure relies on a combination of powerful spectroscopic methods, while its synthesis can be achieved through a logical, multi-step sequence of well-established organic reactions. A thorough understanding of its chemical properties, structural features, and safe handling practices is essential for any researcher or scientist working with this or related compounds.

References

- Vertex AI Search. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.

- BenchChem. (n.d.). Unraveling the Solid-State Architecture: A Comparative Analysis of Crystal Packing in Substituted Furan-Aniline Derivatives.

- Chem-Impex. (n.d.). 4-Morpholinoaniline.

- ResearchGate. (n.d.). Structural Chemistry of Anilines.

- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Morpholinoaniline.

- CymitQuimica. (n.d.). 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride.

- National Institutes of Health. (2018). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline.

- TCI Chemicals. (2023). Safety Data Sheet - 2-Morpholinoaniline.

- C/D/N Isotopes Inc. (2015). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 136334-84-4.

- Alchem Pharmtech. (n.d.). CAS 136334-84-4 | this compound.

- Chemical Point. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.

- ChemicalBook. (n.d.). 2,5-Dimethoxyaniline(102-56-7) 1H NMR spectrum.

- P&S Chemicals. (n.d.). Product information, 2,5-Diethoxy-4-morpholinoaniline.

- SpectraBase. (n.d.). 2,5-Diethoxy aniline.

- PubMed Central (PMC). (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Matrix Fine Chemicals. (n.d.). 2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7.

- ECHEMI. (n.d.). Buy 2,5-diethoxy-4-morpholinoaniline from Conier Chem&Pharma Limited.

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-morpholinoaniline | 209960-91-8.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 136334-84-4 [amp.chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride [cymitquimica.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7 [matrix-fine-chemicals.com]

- 9. Morpholine [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. 2,5-Dimethoxyaniline(102-56-7) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]

- 19. Morpholine synthesis [organic-chemistry.org]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. cdnisotopes.com [cdnisotopes.com]

Spectroscopic data of 2,5-Diethoxy-4-morpholinoaniline dihydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies essential for the structural elucidation and purity assessment of this compound. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this polysubstituted aniline derivative. By integrating established principles with detailed experimental protocols, this guide serves as a self-validating framework for analysis, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing field-proven insights from a Senior Application Scientist's perspective.

Introduction: The Compound and the Imperative for a Multi-Spectroscopic Approach

2,5-Diethoxy-4-morpholinoaniline is a complex aniline derivative featuring multiple functional groups that contribute to its chemical properties and potential applications, likely as an intermediate in the synthesis of dyes or pharmaceutically active compounds.[1] The dihydrochloride salt form enhances its stability and solubility in polar solvents. Given its intricate structure, a single analytical technique is insufficient for unambiguous characterization. A multi-pronged spectroscopic approach is mandatory to confirm the molecular structure, identify functional groups, and ensure sample purity. This guide systematically details the application of NMR, IR, and MS to achieve a comprehensive and definitive analysis of the title compound.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound forms the basis for all spectroscopic interpretation. The key features are:

-

A 1,2,4,5-tetrasubstituted benzene ring.

-

An anilinic nitrogen, which is protonated to form an ammonium salt (-NH₃⁺) in the dihydrochloride form.

-

Two electron-donating ethoxy groups (-OCH₂CH₃).

-

A morpholino group, which contains a tertiary amine and an ether linkage.

The dihydrochloride nature implies that both the primary aniline nitrogen and the tertiary morpholino nitrogen are protonated. This significantly influences the solubility and the spectroscopic signatures, particularly in NMR and IR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a dihydrochloride salt, the choice of solvent is critical to ensure dissolution and obtain a high-resolution spectrum.

Rationale for Experimental Design

-

Solvent Selection : Due to the ionic nature of the dihydrochloride salt, the compound is expected to be insoluble in nonpolar solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are the solvents of choice.[3] DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and allows for the observation of exchangeable protons (e.g., from -NH₃⁺), which appear as a broad signal.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Experimental Protocol: NMR Sample Preparation

-

Weighing : Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvation : Add approximately 0.6-0.7 mL of DMSO-d₆ (containing 0.03% TMS) to the NMR tube.

-

Dissolution : Securely cap the tube and vortex or gently warm the sample until the solid is completely dissolved. A clear, homogenous solution is required for high-quality spectra.

-

Analysis : Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR probe for data acquisition.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | broad s | 3H | Ar-NH₃⁺ | The protons on the positively charged nitrogen are highly deshielded and exchangeable, resulting in a broad signal far downfield. |

| ~7.2 - 7.4 | s | 1H | Ar-H (H-3 or H-6) | The two aromatic protons are in different environments but may appear as singlets due to the lack of ortho or meta coupling partners. Their exact shift is influenced by the surrounding electron-donating groups. |

| ~7.0 - 7.2 | s | 1H | Ar-H (H-6 or H-3) | See above. |

| ~4.1 - 4.3 | q | 4H | 2 x -O-CH₂ -CH₃ | Protons of the methylene groups of the ethoxy substituents, split into a quartet by the adjacent methyl protons (J ≈ 7.0 Hz). |

| ~3.8 - 4.0 | t | 4H | Morpholino -N-CH₂ - | Protons on the carbons adjacent to the protonated morpholino nitrogen are deshielded. |

| ~3.6 - 3.8 | t | 4H | Morpholino -O-CH₂ - | Protons on the carbons adjacent to the morpholino oxygen. |

| ~2.50 | s (overlap) | - | Residual DMSO | Residual solvent peak from DMSO-d₆. |

| ~1.3 - 1.5 | t | 6H | 2 x -O-CH₂-CH₃ | Protons of the methyl groups of the ethoxy substituents, split into a triplet by the adjacent methylene protons (J ≈ 7.0 Hz). |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | Ar-C -O | Aromatic carbons directly attached to the electron-donating ethoxy groups are shifted downfield. |

| ~145 - 150 | Ar-C -O | The second aromatic carbon attached to an ethoxy group. |

| ~135 - 140 | Ar-C -N (Morpholino) | Aromatic carbon attached to the morpholino nitrogen. |

| ~120 - 125 | Ar-C -N (Aniline) | Aromatic carbon bearing the ammonium group. |

| ~110 - 115 | Ar-C H | Aromatic methine carbon. |

| ~105 - 110 | Ar-C H | The second aromatic methine carbon. |

| ~64 - 66 | -O-CH₂ -CH₃ | Methylene carbons of the ethoxy groups. |

| ~49 - 52 | Morpholino -N-CH₂ - | Methylene carbons adjacent to the morpholino nitrogen. |

| ~40 - 45 | Morpholino -O-CH₂ - | Methylene carbons adjacent to the morpholino oxygen. |

| ~39.5 | Residual DMSO | Solvent peak for DMSO-d₆. |

| ~14 - 16 | -O-CH₂-CH₃ | Methyl carbons of the ethoxy groups. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[5]

Rationale for Experimental Design

-

Sample Preparation : As the compound is a solid salt, two primary methods are suitable: Attenuated Total Reflectance (ATR) and the KBr pellet method.[6][7] ATR is often preferred due to its simplicity and minimal sample preparation.[5] The sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6] The KBr pellet method involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[5][7]

Experimental Protocol: ATR-FTIR

-

Background Scan : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.

-

Pressure Application : Lower the press arm to apply consistent pressure on the sample, ensuring firm contact with the crystal.

-

Data Acquisition : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, clean the crystal and press arm thoroughly.

Predicted FT-IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 3200 - 2800 (broad) | N⁺-H Stretch | Primary and Tertiary Ammonium (-NH₃⁺, >NH⁺-) | The N-H stretching vibrations in ammonium salts are very broad and strong, typically appearing in this region, often overlapping with C-H stretches.[2] |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Stretching vibrations from the ethoxy and morpholino groups. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C | Asymmetric stretching vibration of the aryl-alkyl ether linkage. |

| ~1120 - 1080 | C-O Stretch (Aliphatic Ether) | C-O-C | Asymmetric stretching vibration from the morpholino and ethoxy groups. |

| ~1250 - 1180 | C-N Stretch | Ar-N | Stretching vibration of the bond between the aromatic ring and the nitrogen atoms. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's fragmentation pattern, further confirming its identity.[8]

Rationale for Experimental Design

-

Ionization Technique : Electrospray Ionization (ESI) is the method of choice for polar, non-volatile, and thermally labile molecules like hydrochloride salts.[8] It generates intact molecular ions from a solution.

-

Analysis Mode : Positive ion mode (ESI+) is used because the aniline and morpholino nitrogens are basic and readily accept a proton to form positive ions. The analysis will likely detect the monoprotonated free base, [M+H]⁺.

-

Instrumentation : A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to determine the accurate mass and elemental composition.[9]

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Parameter Optimization : Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Data Acquisition : Acquire the mass spectrum over an appropriate m/z range (e.g., 100-500 Da). For structural confirmation, tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).[10]

Predicted Mass Spectrum Data

The molecular weight of the free base (C₁₅H₂₄N₂O₂) is 276.18 g/mol . The molecular weight of the dihydrochloride salt is 349.11 g/mol .[11]

| m/z (Predicted) | Ion Species | Rationale |

| 277.1916 | [M+H]⁺ | The most abundant ion is expected to be the protonated free base. HRMS would confirm the elemental composition C₁₅H₂₅N₂O₂⁺. |

| 299.1735 | [M+Na]⁺ | Adduct formation with sodium ions, often present as trace impurities in solvents or glassware, is common in ESI-MS. |

| 139.0980 | [M+2H]²⁺ | A doubly charged ion may be observed at a lower m/z value, corresponding to the free base protonated at both the aniline and morpholino nitrogen atoms. |

Integrated Spectroscopic Workflow

Confirming the identity of this compound requires a synergistic interpretation of all spectroscopic data. The workflow below illustrates this logical process.

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural verification of this compound is reliably achieved through a coordinated application of NMR, FT-IR, and MS. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen skeleton. FT-IR spectroscopy confirms the presence of key functional groups, particularly the characteristic absorptions of the ammonium salt and ether linkages. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide a robust and self-validating analytical package, ensuring the identity and purity of the compound for researchers and drug development professionals.

References

-

Karasawa, H., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(44), 16352-16358. Available at: [Link]

-

Nan, Y., & Zhang, Y. J. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 750. Available at: [Link]

-

Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

-

Chen, Z., et al. (2021). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Pilarczyk, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Chan, K. L. A. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Imperial College London. Available at: [Link]

-

ResearchGate. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Halberstadt, M., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). Aniline ¹H NMR Spectrum. Available at: [Link]

-

Azo Materials. (2025). Substituted aniline: Significance and symbolism. Available at: [Link]

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.

-

Supporting Information. (n.d.). General Procedure for Ru-catalyzed reductive amination reactions. Available at: [Link]

-

Limbach, P. A. (2001). Analysis of oligonucleotides by electrospray ionization mass spectrometry. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Available at: [Link]

-

SpectraBase. (n.d.). Aniline hydrochloride. Available at: [Link]

-

ResearchGate. (2014). What is the best solvent for solution NMR spectroscopy for cellulose?. Available at: [Link]

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Diethoxy-4-(morpholin-4-yl)aniline dihydrochloride [cymitquimica.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,5-Diethoxy-4-morpholinoaniline Dihydrochloride

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It dictates everything from the feasibility of a synthetic route to the bioavailability of the final drug product. This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 136334-84-4)[4], a substituted aniline derivative, in organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

Understanding the physicochemical properties of this compound is the first step in designing a solubility study. The molecule's structure offers several clues to its expected behavior.

-

The Parent Compound: The free base, 2,5-Diethoxy-4-morpholinoaniline (CAS: 51963-82-7)[5][6][7], possesses two ethoxy groups and a morpholino group, which contribute to its overall lipophilicity. The calculated XLogP3 of the free base is 2.5, indicating a preference for more nonpolar environments.[5]

-

The Dihydrochloride Salt: The presence of two hydrochloride moieties dramatically alters the compound's properties. As a salt, it is significantly more polar than its free base. This ionic character suggests that its solubility will be highly dependent on the polarity of the solvent.[8]

The guiding principle in solubility is "like dissolves like."[9][10] Therefore, we can hypothesize the following:

-

High Polarity Solvents (Protic): Solvents like methanol, ethanol, and to a lesser extent, water, are expected to be the most effective. These polar protic solvents can engage in hydrogen bonding and effectively solvate the chloride ions and the protonated amine centers.

-

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) should also be effective. Their large dipole moments allow them to solvate the charged species, though perhaps less effectively than protic solvents.

-

Intermediate Polarity Solvents: Solvents like acetone and acetonitrile may show moderate solubility.

-

Nonpolar Solvents: Hydrocarbon solvents such as hexane, toluene, and diethyl ether are expected to be very poor solvents for this highly polar salt.[10]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Toluene, Dichloromethane)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator capable of maintaining constant temperature (e.g., 37 ± 1 ºC)[13]

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation:

-

Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation.[13]

-

Precisely add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Prepare each solvent experiment in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[2][13] Preliminary experiments can confirm that equilibrium is reached within this timeframe.[14]

-

-

Sample Separation:

-

After incubation, remove the vials and allow the undissolved solid to settle by letting them stand or by centrifugation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated HPLC-UV method. A method suitable for aromatic amines should be developed.[15][16][17]

-

Create a calibration curve using standards of known concentrations of this compound.

-

Calculate the concentration of the saturated solution from the calibration curve.

-

Analytical Method: HPLC-UV for Quantification

A robust analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and reliable technique.[14][18]

-

Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating aromatic amines.[17]

-

Detection: The UV detector should be set to a wavelength where the compound exhibits maximum absorbance (λmax). This can be determined by running a UV scan of a standard solution. For aromatic amines, detection is often performed around 254-260 nm.[16][17]

-

Validation: The method should be validated for linearity, accuracy, and precision to ensure trustworthy results.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |

| Methanol | 5.1 | 32.7 | > 100 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 100 | Freely Soluble |

| Ethanol | 4.3 | 24.5 | 55.8 | Soluble |

| Acetonitrile | 5.8 | 37.5 | 12.3 | Sparingly Soluble |

| Dichloromethane | 3.1 | 9.1 | 1.5 | Slightly Soluble |

| Toluene | 2.4 | 2.4 | < 0.1 | Practically Insoluble |

| Hexane | 0.1 | 1.9 | < 0.01 | Practically Insoluble |

(Note: The quantitative values in this table are for illustrative purposes only and must be determined experimentally.)

Interpretation:

The experimental data can be used to:

-

Select appropriate solvents for chemical reactions, purification steps (like crystallization), and formulation development.

-

Understand the impact of solvent properties on solubility. For instance, a clear correlation between solvent polarity/dielectric constant and solubility would validate the "like dissolves like" principle for this compound.[8][10]

-

Inform formulation strategies. For example, if solubility is low in pharmaceutically acceptable solvents, strategies like creating co-solvent systems or developing alternative salt forms might be necessary.[19]

By following the rigorous theoretical and experimental framework outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the organic solvent solubility of this compound, enabling informed decisions throughout the development pipeline.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]

-

Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . Chromatography Online. [Link]

-

Solubility Testing – Shake Flask Method . (n.d.). BioAssay Systems. [Link]

-

Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International . (2012). LCGC International. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . (n.d.). National Institutes of Health (NIH). [Link]

-

Wenzl, T., et al. (2007). Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods . ACS Publications. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . (n.d.). SciELO. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . (n.d.). National Institutes of Health (NIH). [Link]

-

Kar, G., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . Journal of Chemical Theory and Computation. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . (n.d.). Dow Development Labs. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products . (n.d.). Waters Corporation. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation . (n.d.). ResearchGate. [Link]

-

Solubility and Factors Affecting Solubility . (2023). Chemistry LibreTexts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Course Hero. [Link]

-

How Does Solvent Polarity Impact Compound Solubility? . (2025). YouTube. [Link]

-

Precaution on use of hydrochloride salts in pharmaceutical formulation . (n.d.). PubMed. [Link]

-

2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7 . (n.d.). Matrix Fine Chemicals. [Link]

-

ELI5 the polarity of solvents and how it affects solubility . (2022). Reddit. [Link]

-

CAS 136334-84-4 | this compound . (n.d.). Alchem.Pharmtech. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. echemi.com [echemi.com]

- 6. 2,5-DIETHOXY-4-(MORPHOLIN-4-YL)ANILINE | CAS 51963-82-7 [matrix-fine-chemicals.com]

- 7. 51963-82-7|2,5-Diethoxy-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Introduction: The Morpholinoaniline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of Morpholinoaniline Derivatives

The morpholinoaniline core is a heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology. Its structural and electronic properties make it an ideal building block for designing potent and selective inhibitors of various protein kinases. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of morpholinoaniline derivatives. We will move beyond a simple description of targets to dissect the molecular interactions, the downstream cellular consequences, and the key experimental methodologies used to validate these mechanisms. The primary focus will be on the most well-characterized and clinically relevant class of morpholinoaniline derivatives: the Polo-like Kinase 1 (PLK1) inhibitors.

Part 1: The Primary Mechanism of Action: Inhibition of Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of the cell cycle.[1][2] Its functions are critical at multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Many types of cancer exhibit significant overexpression of PLK1, which often correlates with a poor prognosis, making it a highly attractive target for anticancer therapies.[2][4][5]

Molecular Interaction: ATP-Competitive Inhibition

The most prominent morpholinoaniline derivatives, such as Volasertib (BI 6727) and BI 2536, function as potent, ATP-competitive inhibitors of PLK1.[4][6][7][8] This means they directly compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.

Causality of the Mechanism: The kinase domain of PLK1 contains a highly conserved ATP-binding pocket. Morpholinoaniline derivatives are designed to fit snugly into this pocket, forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. This physical occupation of the active site prevents ATP from binding and, consequently, blocks the transfer of a phosphate group to PLK1's downstream substrates. This inhibition is highly potent, with compounds like Volasertib and BI 2536 exhibiting IC50 values in the low nanomolar range.[6][7][9]

Cellular Consequences of PLK1 Inhibition

Blocking PLK1 activity with a morpholinoaniline derivative sets off a cascade of events that are catastrophic for a dividing cancer cell.

-

G2/M Cell Cycle Arrest: The primary consequence is a robust arrest in the G2/M phase of the cell cycle.[8][10] PLK1 is essential for the cell to transition from the G2 (growth) phase into mitosis (M phase). Inhibition prevents the proper maturation of centrosomes, which are the organizing centers for the mitotic spindle.

-

Mitotic Catastrophe: Cells that manage to enter mitosis despite PLK1 inhibition are unable to form a correct bipolar spindle. This results in a characteristic "polo" phenotype of monopolar spindles, where chromosomes are attached to a single spindle pole. This aberrant state prevents proper chromosome alignment and segregation, leading to mitotic catastrophe.[5][6]

-

Induction of Apoptosis: A prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis, or programmed cell death.[6][8][9] The cell's internal checkpoints recognize the irreparable mitotic errors and initiate a self-destruct sequence. This is a key distinction in the drug's selectivity; while both normal and cancer cells are affected, cancer cells are irreversibly driven to apoptosis, whereas normal cells may undergo a temporary and reversible cell cycle arrest.[4]

-

Attenuation of Autophagy: Some studies have shown that PLK1 inhibition can also interfere with autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[5] By inhibiting this survival mechanism, morpholinoaniline derivatives can further enhance their cytotoxic effects.[5]

Quantitative Data: Selectivity Profile

A critical aspect of a successful kinase inhibitor is its selectivity. Morpholinoaniline derivatives like Volasertib are highly potent against PLK1 while showing significantly less activity against the related kinases PLK2 and PLK3. This selectivity helps to minimize off-target effects.

| Compound | Target | IC50 (nM) | Selectivity vs. PLK1 |

| Volasertib (BI 6727) | PLK1 | 0.87 | - |

| PLK2 | 5 | ~6-fold | |

| PLK3 | 56 | ~65-fold | |

| BI 2536 | PLK1 | 0.83 | - |

| PLK2 | 3.5 | ~4-fold | |

| PLK3 | 9.0 | ~11-fold | |

| Data compiled from multiple sources.[6][7][8][9] |

Part 2: Key Experimental Protocols for Mechanism Validation

The claims made about the mechanism of action are validated through a series of robust, self-validating experimental workflows. These protocols are fundamental to the preclinical development of any compound in this class.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase's enzymatic activity and calculate its potency (IC50).

Methodology (Radiometric Filter Binding Assay):

-

Reaction Setup: In a 96-well plate, combine the purified recombinant PLK1 enzyme with a specific peptide substrate (e.g., casein) in a kinase buffer.

-

Compound Addition: Add the morpholinoaniline derivative at various concentrations (typically a serial dilution). Include a DMSO vehicle control (0% inhibition) and a potent known inhibitor as a positive control (100% inhibition).

-

Initiation of Reaction: Start the phosphorylation reaction by adding ATP, including a radiolabeled [γ-³²P]ATP. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) to ensure a sensitive competitive assay.

-

Incubation: Incubate the plate at 30°C for a predetermined time to allow the enzymatic reaction to proceed.

-

Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated peptide substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the PLK1 activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Protocol 2: Apoptosis Quantification by Flow Cytometry

Objective: To quantitatively measure the percentage of cells undergoing apoptosis after treatment with the compound.

Methodology (Annexin V / Propidium Iodide Staining):

-

Cell Culture & Treatment: Plate cancer cells (e.g., HCT116 colon cancer cells) and allow them to adhere overnight. Treat the cells with the morpholinoaniline derivative at various concentrations for a specified time (e.g., 48-72 hours).

-

Cell Harvest: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Rationale: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the cell membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells where membrane integrity is lost.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent induction of apoptosis.[11]

Part 3: Expanding the Target Landscape

While PLK1 is the quintessential target for this class, the versatile morpholine ring is a key feature in inhibitors targeting other critical cancer-related pathways. This structural motif is often favored for its ability to improve physicochemical properties and form key interactions within kinase active sites.

-

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and mTOR signaling pathway is central to cell growth, proliferation, and survival.[12] Several morpholino-containing compounds, particularly those with a pyrimidine or quinazoline core, have been developed as potent inhibitors of PI3Kα and/or mTOR.[13][14]

-

EGFR and HER2: The quinoline scaffold combined with a morpholino group has been explored for inhibiting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which are validated targets in breast and lung cancers.[15][16]

The presence of the morpholinoaniline or related morpholine-heterocycle scaffolds across these different kinase inhibitors highlights its utility as a pharmacophore for engaging the ATP-binding site of diverse kinases.

Conclusion

Morpholinoaniline derivatives represent a highly successful class of kinase inhibitors, with a mechanism of action that is now well understood. Their primary mode of action, exemplified by compounds like Volasertib, is the direct, ATP-competitive inhibition of the master mitotic regulator, Polo-like Kinase 1. This potent and selective inhibition triggers a lethal cascade of mitotic arrest and apoptosis specifically in rapidly dividing cancer cells. The robust experimental protocols outlined in this guide—from in vitro enzymatic assays to cell-based functional assays—provide the necessary framework for validating this mechanism and are essential for the discovery and development of the next generation of targeted cancer therapies built upon this powerful chemical scaffold.

References

-

Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. Available at: [Link]

-

Clinical Trials Arena. (2013). Volasertib for Treatment of Acute Myeloid Leukaemia (AML). Clinical Trials Arena. Available at: [Link]

-

Wikipedia. (2023). Volasertib. Wikipedia. Available at: [Link]

-

Grokipedia. Volasertib. Grokipedia. Available at: [Link]

-

Inhibitor Research Hub. (2025). BI 2536: Unveiling PLK1 Inhibition in Dynamic Mitotic Che... Inhibitor Research Hub. Available at: [Link]

-

Apostolou, P., et al. (2016). Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy. Oncotarget. Available at: [Link]

-

Inhibitor Research Hub. (2025). BI 2536 and the Future of PLK1 Inhibition: Strategic Mech... Inhibitor Research Hub. Available at: [Link]

-

Boehringer Ingelheim. BI-2536. opnMe. Available at: [Link]

-

Liu, W., et al. (2018). The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells. Cell Death & Disease. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. Available at: [Link]

-

ResearchGate. Synthetic routes of morpholino aniline. ResearchGate. Available at: [Link]

-

Polak, A. (1988). Mode of action of morpholine derivatives. Annals of the New York Academy of Sciences. Available at: [Link]

-

Iacovelli, F., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. Available at: [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

-

Zhang, H., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

-

Gmaj, J., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

-

Al-Ostath, R., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules. Available at: [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic Chemistry. Available at: [Link]

-

More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Available at: [Link]

-

Cardnell, R. J., et al. (2023). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers. Available at: [Link]

-

Rageot, D., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gencer, E. A., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. Available at: [Link]

-

Fancelli, D., et al. (2014). Polo-like kinases inhibitors. Current Pharmaceutical Design. Available at: [Link]

-

Serna-García, R., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

-

Scharow, A., et al. (2016). Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. ChemMedChem. Available at: [Link]

-

Qian, W., et al. (2016). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget. Available at: [Link]

-

Semantic Scholar. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. Available at: [Link]

-

Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available at: [Link]

-

Moga, M. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. Pardon Our Interruption [opnme.com]